molecular formula C16H23FN2O B12492779 N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide

N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide

Cat. No.: B12492779
M. Wt: 278.36 g/mol
InChI Key: SWOCVQJEUFVKFV-UHFFFAOYSA-N
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Description

N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide is a chemical compound with a complex structure that includes a cycloheptylamino group, an ethyl chain, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzoic acid with ethylamine to form 2-fluorobenzamide. This intermediate is then reacted with cycloheptylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cycloheptylamino)ethyl]-2-methoxypropanamide
  • N-[2-(cycloheptylamino)ethyl]-2-methylpropanamide
  • N-[2-(cycloheptylamino)ethyl]-2-nitrobenzenesulfonamide

Uniqueness

N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds without the fluorine substitution.

Properties

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide

InChI

InChI=1S/C16H23FN2O/c17-15-10-6-5-9-14(15)16(20)19-12-11-18-13-7-3-1-2-4-8-13/h5-6,9-10,13,18H,1-4,7-8,11-12H2,(H,19,20)

InChI Key

SWOCVQJEUFVKFV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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